
2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The molecule also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a pyridazine ring. The presence of chlorine atoms could potentially influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group could result in hydrogen bonding, influencing its solubility and melting point .科学的研究の応用
Synthesis and Characterization in Drug Discovery
A foundational aspect of scientific research involving 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide focuses on its synthesis and characterization, which is pivotal for drug discovery and development. This compound, due to its structural complexity, serves as a precursor or an active moiety in designing drugs with potential antimicrobial properties. For instance, research has explored its derivatives for antibacterial and antifungal activities against a range of pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting its significant potential in antimicrobial drug development (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Molecular Docking and Antimicrobial Activity
Further research delves into molecular docking studies to predict the interaction of 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide derivatives with biological targets. Studies involving novel pyridine and fused pyridine derivatives have shown moderate to good binding energies on target proteins, accompanied by antimicrobial and antioxidant activity. This suggests that these compounds could be optimized for enhanced activity and specificity, providing a pathway to novel antimicrobial agents with potential clinical applications (Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E., 2018).
Novel Synthesis Approaches for Enhanced Biological Activity
Innovative synthesis methods have been developed to enhance the biological activity of compounds derived from 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. Such methods aim to introduce functional groups that improve antimicrobial efficacy. For instance, the incorporation of electron-withdrawing groups has been found to significantly enhance biological activities, offering a strategic approach to the development of more potent antimicrobial agents (Rajurkar, V. G., & Pund, A. R., 2014).
Anticoccidial and Cytotoxicity Applications
Explorations into the anticoccidial activity of derivatives reveal promising results against Eimeria tenella, suggesting potential applications in veterinary medicine. Additionally, studies on benzamide derivatives conjugated with alkylating cytostatics have shown high uptake in melanoma cells, indicating potential for targeted drug delivery in melanoma therapy. This highlights the compound's versatility in both anticoccidial applications and cancer research, particularly in enhancing the efficacy of melanoma treatments (Shibamoto, S., & Nishimura, T., 1986; Wolf, M. et al., 2004).
特性
IUPAC Name |
2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(23-17)12-11-22-19(26)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMANBZUTXKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

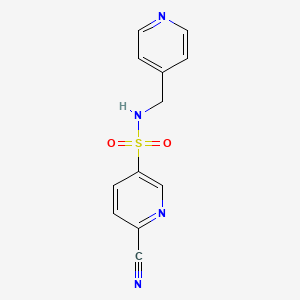
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)
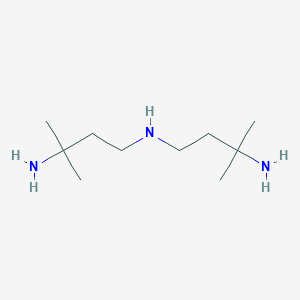

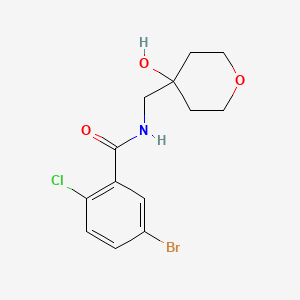


![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)
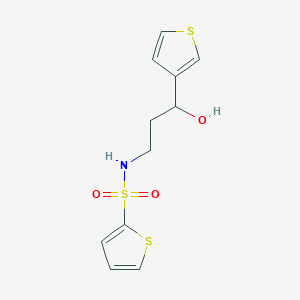
![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)
![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
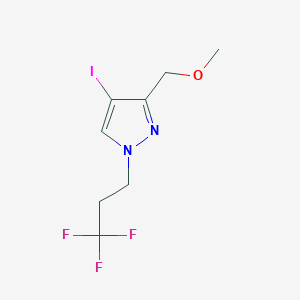
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)